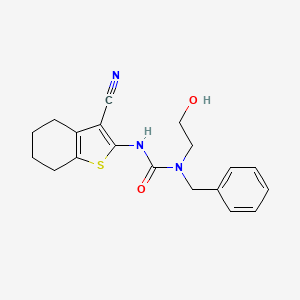![molecular formula C16H17N3OS B5707732 N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in various cellular processes such as cell growth, differentiation, and survival. The dysregulation of JAK/STAT signaling has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing its activation. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the transcription of downstream target genes is inhibited, leading to a reduction in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been shown to have immunomodulatory effects, reducing the activation of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for JAK2, making it an ideal tool for studying the JAK/STAT signaling pathway. However, N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, it has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
Méthodes De Synthèse
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide can be synthesized by reacting N-(4-aminophenyl)-N-methylacetamide with carbon disulfide and aniline in the presence of a base such as potassium hydroxide. The reaction yields a thioamide intermediate, which is then oxidized with iodine to form N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide.
Applications De Recherche Scientifique
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been widely used in scientific research to study the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK2 and STAT3, two key components of the pathway. N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has also been used to study the effects of JAK/STAT inhibition on cell growth, differentiation, and survival.
Propriétés
IUPAC Name |
N-methyl-N-[4-(phenylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12(20)19(2)15-10-8-14(9-11-15)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRFSLXQIOSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)
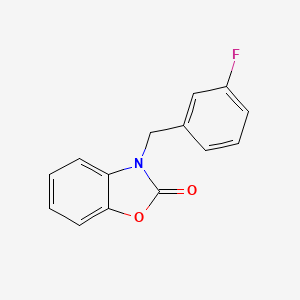
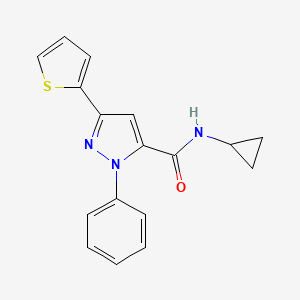
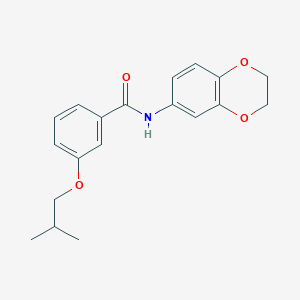
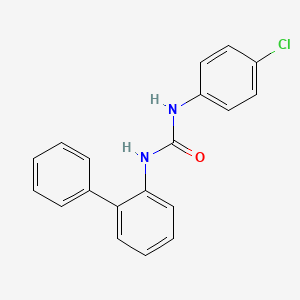
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
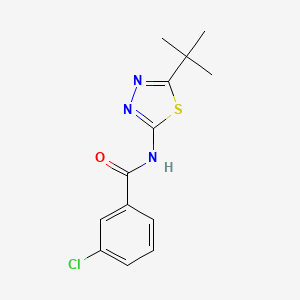
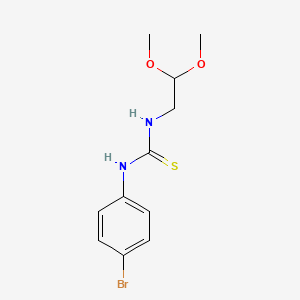
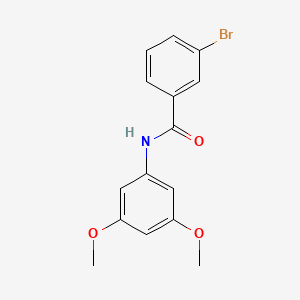
![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
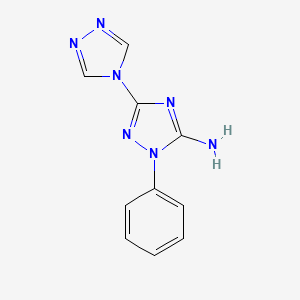
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
